2-Bromo-6-chloro-3-fluoropyridine
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Overview
Description
2-Bromo-6-chloro-3-fluoropyridine is a heterocyclic aromatic compound with the molecular formula C5H2BrClFN It is a derivative of pyridine, substituted with bromine, chlorine, and fluorine atoms at the 2, 6, and 3 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chloro-3-fluoropyridine typically involves halogenation reactions. One common method is the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with bromine. This reaction can be carried out using reagents such as potassium fluoride (KF) under specific conditions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale halogenation processes. These methods are optimized for high yield and purity, utilizing advanced techniques and equipment to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-chloro-3-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as potassium fluoride (KF) are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can produce different oxidized or reduced derivatives .
Scientific Research Applications
2-Bromo-6-chloro-3-fluoropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-3-fluoropyridine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms in the pyridine ring influences its reactivity and binding affinity to various biological targets. These interactions can modulate biological processes, making the compound valuable for drug discovery and development .
Comparison with Similar Compounds
- 2-Bromo-6-fluoropyridine
- 3-Bromo-6-chloro-2-fluoropyridine
- 5-Bromo-2-chloro-3-fluoropyridine
Uniqueness: 2-Bromo-6-chloro-3-fluoropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
1211515-03-5 |
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Molecular Formula |
C5H2BrClFN |
Molecular Weight |
210.43 g/mol |
IUPAC Name |
2-bromo-6-chloro-3-fluoropyridine |
InChI |
InChI=1S/C5H2BrClFN/c6-5-3(8)1-2-4(7)9-5/h1-2H |
InChI Key |
LLEQHWZUPGLVKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1F)Br)Cl |
Origin of Product |
United States |
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